N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide
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Overview
Description
N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes an imidazolidinone ring, a pyridine ring, and a trifluoromethyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the imidazolidinone ring. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent. The final step involves coupling the imidazolidinone intermediate with a pyridine-3-carboxylic acid derivative under dehydrating conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-[2,5-dioxo-1-phenethyl-4-(trifluoromethyl)imidazolidin-4-yl]acetamide
- N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide
- N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}pyridine-3-carboxamide
Uniqueness
N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazolidinone and pyridine rings, along with the trifluoromethyl group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H11F3N4O3 |
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Molecular Weight |
364.28 g/mol |
IUPAC Name |
N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H11F3N4O3/c17-16(18,19)15(21-12(24)10-5-4-8-20-9-10)13(25)23(14(26)22-15)11-6-2-1-3-7-11/h1-9H,(H,21,24)(H,22,26) |
InChI Key |
JXAQFPZYAURYMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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